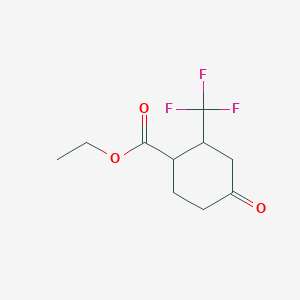

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

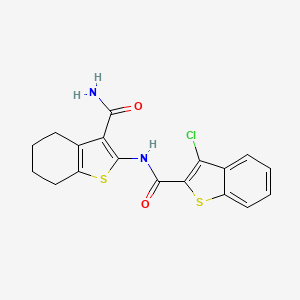

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound with the CAS Number: 2137936-72-0 . It has a molecular weight of 238.21 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H13F3O3/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h7-8H,2-5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in reactions such as hydroxylation, oxidative chlorination with hydrogen peroxide, heterocyclization, and cyclization of generated dianions followed by dehydrogenation .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 238.21 . The InChI code provides further details about its molecular structure .Scientific Research Applications

Ligand for Copper(I)-Catalyzed Coupling Reactions

Ethyl 2-oxocyclohexanecarboxylate has been employed as a novel, efficient, and versatile ligand in copper-catalyzed coupling reactions of various N/O/S nucleophilic reagents with aryl halides. These reactions have been successfully carried out under mild conditions, leading to the synthesis of a variety of products including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers in good to excellent yields (Xin Lv & W. Bao, 2007).

Microwave Synthesis

An improved and expeditious microwave synthesis technique using Ethyl I ,3-cyclohexadien-1 -carboxylate, often utilized in Diels-Alder reactions, has been developed. This method employs microwave activation coupled with dry media techniques, which are known to give rapid, clean, and economical reactions in improved yields, overcoming the major drawbacks of long reaction times, use of toxic solvents, and poor reproducibility (Nicolas Tesson & Sandrine Deshayes, 2000).

Atom Economical Synthesis of 4H-Chromene Derivatives

A sequential one-pot, atom economical three-component reaction has been developed for the synthesis of medicinally promising ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. This process involves a tandem Michael addition–cyclization reaction starting with structurally diverse cyclohexane-1,3-dione, yielding derivatives characterized by spectral and X-ray methods (Muthusamy Boominathan et al., 2011).

Synthesis of Fluorinated Cyclic s-trans Vinylogous Acid and Amide Ester Derivatives

A two-step procedure for preparing ethyl 4-amino-2-oxo-6-(trifluoromethyl)cyclohex-3-ene-1-carboxylate (enaminone) and methyl 4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-ene-1-carboxylate (vinylogous acid) has been achieved. These compounds represent novel synthetically useful trifluoromethyl building blocks, showcasing the potential for synthesizing a variety of structurally interesting and potentially bioactive compounds (Cosmas O. Okoro et al., 2006).

Enantioselective Synthesis of Ceralure B1

Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly, was stereoselectively synthesized in a multigram scale through a process involving an asymmetric Diels–Alder reaction, iodolactonization, and stereoselective reduction of the carbonyl. This synthesis highlights the applicability of ethyl cyclohexane carboxylates in the production of agriculturally relevant compounds (A. Raw & E. Jang, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Given the compound’s structural similarity to quinoline-based compounds, which have demonstrated a wide range of biological activities, future research could explore the potential of Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate in various applications, such as antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer agents .

Properties

IUPAC Name |

ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O3/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWATKRNDNOHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2595848.png)

![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)

![6-[(2-chloro-4-fluorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2595852.png)

![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2595853.png)

![4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2595857.png)

![N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2595861.png)

![1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea](/img/structure/B2595871.png)